molecular formula C23H25N3O B2783628 1-(2,5-dimethylphenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one CAS No. 847395-22-6

1-(2,5-dimethylphenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one

Cat. No.: B2783628
CAS No.: 847395-22-6
M. Wt: 359.473
InChI Key: KOCKLTXACHLDSI-UHFFFAOYSA-N
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Description

1-(2,5-dimethylphenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This complex molecule features a benzodiazole (benzimidazole) core, a structural motif frequently found in compounds that act as modulators of biological receptors . The specific presence of a pyrrolidin-2-one group and a 2,5-dimethylphenyl substituent suggests potential for diverse interaction with enzymatic targets. The 2-methylprop-2-en-1-yl (methallyl) group provides a handle for further chemical functionalization, making this reagent a valuable building block for the synthesis of more complex molecules or for the development of chemical libraries . While the precise mechanism of action for this specific compound is an area of ongoing investigation, its molecular architecture indicates potential for application in the study of neurological disorders, oncology, and immune-related diseases, similar to other nitrogen-containing heterocycles . Researchers can utilize this compound as a key intermediate or as a core scaffold in the design and development of novel therapeutic agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Specific data regarding solubility, stability, and spectral characteristics should be confirmed by the researcher.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-4-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O/c1-15(2)13-26-20-8-6-5-7-19(20)24-23(26)18-12-22(27)25(14-18)21-11-16(3)9-10-17(21)4/h5-11,18H,1,12-14H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCKLTXACHLDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,5-dimethylphenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16H18N2O2
  • Molecular Weight : 270.33 g/mol
  • CAS Number : 2742056-48-8

Antimicrobial Properties

Research indicates that derivatives of benzodiazoles, including compounds similar to the target compound, exhibit significant antimicrobial activity. For instance, studies have shown that certain benzimidazole analogues demonstrate selective targeting of bacterial DNA while minimizing cytotoxic effects on mammalian cells. A notable study reported an IC50 value for bacterial topoisomerase I significantly lower than that for human topoisomerase I, suggesting a favorable therapeutic index for such compounds .

Anticancer Activity

The compound's structural resemblance to known anticancer agents positions it as a candidate for further investigation in oncology. Compounds with similar structures have been documented to interact with various molecular targets involved in cancer progression. For example, structure-based drug design has identified novel ligands that effectively inhibit cancer cell proliferation by targeting specific receptors associated with tumor growth .

The proposed mechanisms of action for this compound include:

  • DNA Binding : The compound may bind to DNA minor grooves, disrupting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit microbial topoisomerases more effectively than mammalian equivalents, leading to selective toxicity against pathogens without harming host cells.
  • Receptor Modulation : Similar compounds have been shown to modulate receptor activity in cancer cells, potentially leading to reduced tumor viability.

Case Studies

StudyFindings
Study on Benzimidazole Analogues (2010)Demonstrated improved DNA binding affinity and lower cytotoxicity in mammalian cells compared to traditional agents .
Structure-Based Drug Design (2016)Identified ligands that bind specifically to cancer-related receptors, showing promise in inhibiting tumor growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling a comparative analysis:

1-(2,5-Dimethoxyphenyl)-4-{1-[3-(4-Methylphenoxy)propyl]-1H-Benzimidazol-2-yl}pyrrolidin-2-one ()

  • Key Differences: Aromatic Substituent: The phenyl ring at position 1 contains dimethoxy groups (2,5-positions) instead of dimethyl groups. Benzimidazole Substituent: A 3-(4-methylphenoxy)propyl chain replaces the 2-methylprop-2-en-1-yl group. The longer alkyl chain and ether linkage may alter binding interactions in biological systems.
  • Implications: The dimethoxy variant may exhibit distinct pharmacokinetic profiles due to increased polarity, while the propylphenoxy chain could enhance hydrophobic interactions in target binding .

1-(2,6-Dimethylphenyl)-4-(1-Propyl-1H-Benzimidazol-2-yl)pyrrolidin-2-one ()

  • Benzimidazole Substituent: A simple propyl group replaces the branched 2-methylprop-2-en-1-yl group. The absence of a double bond in the propyl chain may decrease conformational rigidity.
  • Implications : Steric effects from the 2,6-dimethyl substitution could hinder binding to flat protein pockets, while the shorter propyl chain might reduce lipophilicity .

(2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-Pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one ()

  • Key Differences: Core Structure: This compound features an enone system instead of a pyrrolidin-2-one ring, with a diazenyl-pyrrolidine substituent. Functional Groups: The presence of a methoxyphenyl group and a diazenyl linker suggests distinct electronic properties, such as enhanced π-π stacking or redox activity.
  • Implications: The enone system may confer reactivity toward nucleophiles, differing from the hydrogen-bonding capacity of the pyrrolidin-2-one moiety in the target compound .

Structural and Functional Data Table

Compound Name Aromatic Substituent Benzimidazole Substituent Key Features
Target Compound 2,5-Dimethylphenyl 2-Methylprop-2-en-1-yl Branched allyl group; moderate steric bulk
1-(2,5-Dimethoxyphenyl)-4-{1-[3-(4-Methylphenoxy)propyl]-1H-Benzimidazol-2-yl}pyrrolidin-2-one 2,5-Dimethoxyphenyl 3-(4-Methylphenoxy)propyl Ether linkage; increased hydrophilicity
1-(2,6-Dimethylphenyl)-4-(1-Propyl-1H-Benzimidazol-2-yl)pyrrolidin-2-one 2,6-Dimethylphenyl Propyl Ortho-methyl steric hindrance
(2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-Pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one 4-Methoxyphenyl Diazenyl-pyrrolidine Conjugated enone; redox-active diazenyl group

Research Findings and Limitations

  • The allyl group in the target compound may require specialized protection-deprotection strategies.
  • Data Gaps : Pharmacological or thermodynamic data (e.g., IC50, logP) are absent, limiting functional comparisons. Further studies should prioritize assays targeting kinase or receptor binding.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction parameters be adjusted to improve yield?

The synthesis involves a multi-step process typical for pyrrolidinone-benzodiazole hybrids. Key steps include:

  • Core Formation : Construct the pyrrolidin-2-one ring via cyclization of γ-lactam precursors under reflux conditions (e.g., using toluene or DMF as solvents at 80–120°C) .
  • Benzodiazole Substitution : Introduce the 1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl moiety via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
  • Optimization : Adjust solvent polarity (e.g., switch from DMF to THF for steric hindrance reduction), use microwave-assisted synthesis to reduce reaction time, or employ catalysts like Pd(OAc)₂ for cross-coupling steps .

Example Reaction Table :

StepReagents/ConditionsYield (%)Purity (HPLC)
1Toluene, 110°C, 12h6592%
2Pd(OAc)₂, DMF, 80°C7889%

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity. Retention time comparison with standards is critical .
  • Spectroscopy :
  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., benzodiazole C2 linkage and pyrrolidinone carbonyl at δ ~175 ppm) .
  • HRMS : Validate molecular weight (expected [M+H]⁺ ~380–400 Da range for similar analogs) .
    • X-ray Crystallography : For unambiguous confirmation of stereochemistry (if crystalline) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?

  • Analog Synthesis : Modify substituents (e.g., replace 2-methylprop-2-en-1-yl with other alkyl/aryl groups) to assess impact on bioactivity .
  • Biological Assays :
  • In Vitro Testing : Screen against cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) with IC₅₀ determination .

  • Target Identification : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to identify binding partners (e.g., kinases or GPCRs) .

    Hypothetical SAR Data Table :

    AnalogR-Group ModificationIC₅₀ (μM)Solubility (µg/mL)
    Parent2-methylprop-2-en-1-yl12.345
    APropyl18.762
    BCyclohexyl8.928

Q. What strategies resolve contradictions in spectral or biological data during mechanistic studies?

  • Data Triangulation : Combine NMR, IR, and HRMS to confirm structural assignments (e.g., distinguish between regioisomers) .
  • Dose-Response Reproducibility : Repeat assays with controlled variables (e.g., ATP concentration in kinase assays) to address variability in IC₅₀ values .
  • Computational Modeling : Use DFT (density functional theory) to predict reactive sites or docking simulations (e.g., AutoDock Vina) to validate target interactions .

Q. How can the compound’s stability under physiological conditions be evaluated for drug development?

  • Forced Degradation Studies : Expose to pH 1–13 buffers, heat (40–60°C), and light (ICH Q1B guidelines) to identify degradation products .
  • Plasma Stability Assay : Incubate with human plasma (37°C, 24h) and quantify remaining compound via LC-MS .
  • Metabolite Identification : Use liver microsomes (e.g., human CYP450 isoforms) to profile Phase I/II metabolites .

Methodological Notes

  • Key References : Synthesis (), SAR (), stability ().
  • Data Gaps : Specific biological data for the target compound is limited; methodologies are extrapolated from structurally related analogs.

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